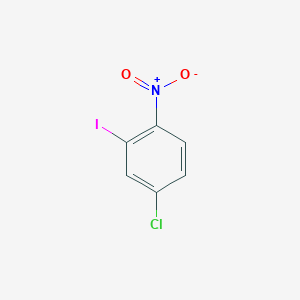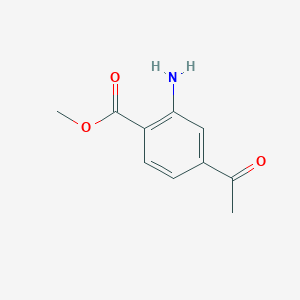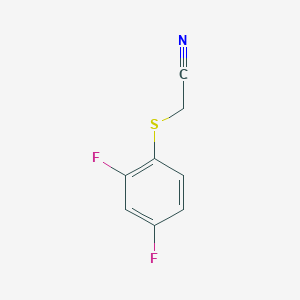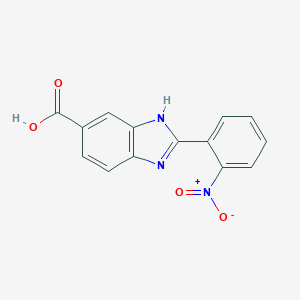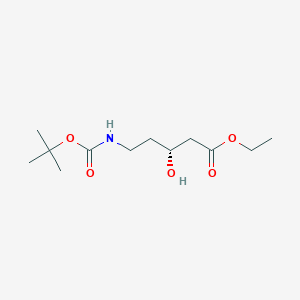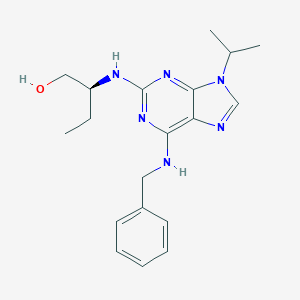
(S)-赛立西利
描述
(S)-Seliciclib, also known as CYC202 or R-roscovitine, is a cyclin-dependent kinase (CDK) inhibitor that competes for the ATP binding site on the kinase. It exhibits significant activity against CDK2/cyclin E, CDK7/cyclin H, and CDK9/cyclin T. Its mechanism of action involves the induction of apoptosis across all phases of the cell cycle in tumor cell lines, reduction of tumor growth in xenograft models, and is currently under phase II clinical trials for its efficacy in treating multiple myeloma and other cancers. Seliciclib operates by inhibiting RNA polymerase II-dependent transcription, leading to down-regulation of short-lived mRNA and protein levels of key regulatory and anti-apoptotic factors, such as Mcl-1, crucial for cell survival, thereby disrupting the balance between cell survival and apoptosis (Maccallum et al., 2005).
Synthesis Analysis
The synthesis of Seliciclib and its derivatives focuses on improving potency, metabolic stability, aqueous solubility, and anti-proliferative activity. Novel derivatives designed for enhanced CDK9 inhibition and selectivity have been developed, indicating a refined approach towards optimizing Seliciclib's therapeutic efficacy, particularly for cancer therapy. These efforts emphasize modifications on the purine structure of Seliciclib, aiming for compounds with lower metabolic clearance, higher solubility, and more pronounced cytotoxicity in cancer cells (Alsfouk et al., 2021).
Molecular Structure Analysis
Seliciclib is a trisubstituted purine inhibitor of CDKs. Its molecular structure is key to its function, allowing it to inhibit multiple CDKs by competing for ATP binding sites. This broad inhibitory activity is crucial for its ability to induce cell cycle arrest and apoptosis in cancer cells. The specificity and efficacy of Seliciclib are closely tied to its molecular architecture, which facilitates its interaction with CDKs and subsequent inhibition of cellular proliferation processes (Green et al., 2009).
Chemical Reactions and Properties
Seliciclib's chemical properties, including its interactions with ATP-binding sites of CDKs and its role in inhibiting RNA polymerase II-dependent transcription, are central to its mechanism of action. These interactions lead to alterations in cell cycle progression and induction of apoptosis. The chemical reactivity of Seliciclib, particularly its ability to inhibit key cellular kinases, underpins its therapeutic potential in targeting cancer cells by disrupting critical cellular processes necessary for their growth and survival (Rajnai et al., 2010).
Physical Properties Analysis
Seliciclib's physical properties, including its oral bioavailability and metabolic profile, significantly influence its pharmacokinetic behavior and therapeutic efficacy. Studies on Seliciclib's metabolism reveal rapid conversion to various metabolic species, with a significant elimination route being glucuronidation. Understanding these properties is essential for optimizing dosage regimens and minimizing potential drug-drug interactions, thus enhancing Seliciclib's clinical utility (Mcclue & Stuart, 2008).
Chemical Properties Analysis
The inhibition of CDKs by Seliciclib, through competition at ATP binding sites, underscores its chemical interaction mechanism. This inhibition leads to a cascade of effects culminating in cell cycle arrest and apoptosis. Seliciclib's chemical interactions with CDKs disrupt the phosphorylation of critical proteins involved in cell cycle progression and survival, illustrating the drug's potent anti-cancer activity. Its ability to target CDKs highlights the importance of chemical properties in determining Seliciclib's therapeutic profile and its potential in cancer treatment (Seliciclib, 2020).
科学研究应用
多发性骨髓瘤中细胞死亡的诱导:赛立西利已被证明通过抑制 RNA 聚合酶 II 依赖性转录和下调 Mcl-1(一种对包括多发性骨髓瘤在内的各种细胞类型存活至关重要的抗凋亡因子)来诱导多发性骨髓瘤细胞中的细胞死亡 (Maccallum 等人,2005)。
晚期恶性肿瘤的临床试验:I 期评估显示,赛立西利会导致癌细胞的细胞周期变化和凋亡。该研究定义了其毒性特征、最大耐受剂量和推荐的 II 期剂量 (le Tourneau 等人,2010)。
体外和体内代谢:对赛立西利的代谢进行了检查,显示其迅速代谢为各种物质,包括先前在尿液中发现的羧酸盐。它还表明在临床环境中可能发生药物相互作用 (McClue 和 Stuart,2008)。
鼻咽癌的治疗:赛立西利通过引起细胞毒性、诱导凋亡和细胞周期停滞,并降低 Mcl-1 mRNA 和蛋白质水平,证明了其在治疗鼻咽癌中的疗效 (Hui 等人,2009)。
类风湿关节炎的治疗:一项 1b 期试验探讨了赛立西利对活动性类风湿关节炎患者滑膜成纤维细胞增殖的影响,确定了其最大耐受剂量并评估了其安全性及药代动力学 (Pratt 等人,2021)。
弥漫性大 B 细胞淋巴瘤中的活性:赛立西利在弥漫性大 B 细胞淋巴瘤中显示出体外活性,表明其作为此类淋巴瘤治疗剂的潜力 (Lacrima 等人,2007)。
与靶向 ErbB 的药物协同作用:研究表明,赛立西利可以与靶向 ErbB 受体的药物协同作用,表明其在具有野生型或突变型 EGFR 的肿瘤中潜在的更广泛应用 (Fleming 等人,2008)。
癌症治疗中昼夜节律诱导:发现赛立西利可诱导肿瘤细胞中昼夜节律表达模式,通过协调时钟基因表达,可能改善抗肿瘤活性 (Iurisci 等人,2006)。
属性
IUPAC Name |
(2S)-2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c1-4-15(11-26)22-19-23-17(20-10-14-8-6-5-7-9-14)16-18(24-19)25(12-21-16)13(2)3/h5-9,12-13,15,26H,4,10-11H2,1-3H3,(H2,20,22,23,24)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIHMVBBUGXLCJ-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101133475 | |
| Record name | (2S)-2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101133475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Seliciclib | |
CAS RN |
186692-45-5 | |
| Record name | (2S)-2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186692-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Seliciclib, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186692455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101133475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SELICICLIB, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C43G94891 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



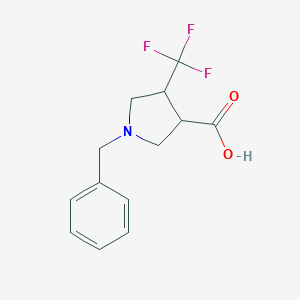
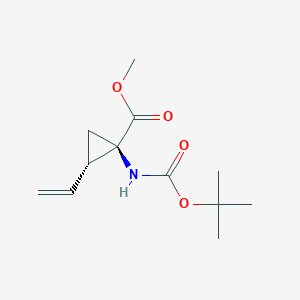
![3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B66076.png)
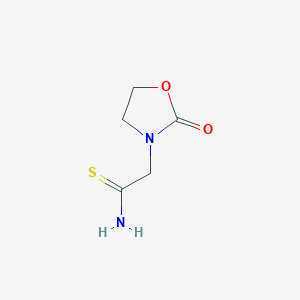
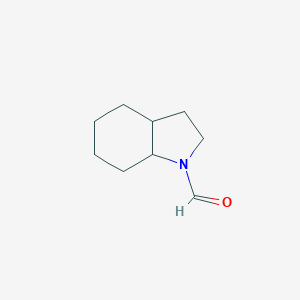
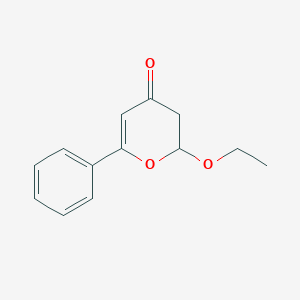
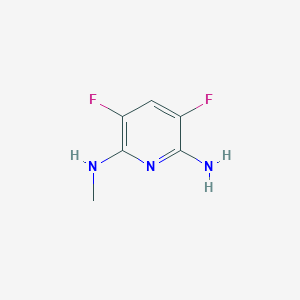
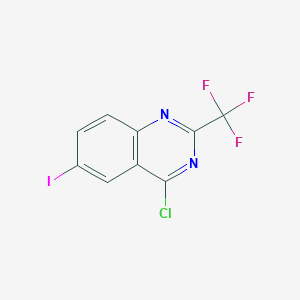
![1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde](/img/structure/B66091.png)
